molecular formula C8H8O4S B1294570 4-(Methylsulfonyl)benzoic acid CAS No. 4052-30-6

4-(Methylsulfonyl)benzoic acid

Cat. No. B1294570
Key on ui cas rn: 4052-30-6
M. Wt: 200.21 g/mol
InChI Key: AJBWNNKDUMXZLM-UHFFFAOYSA-N
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Patent
US04610957

Procedure details

250 ml of a desiccated methanol solution containing 50 g (0.25 mol) of p-methylsulfonylbenzoic acid and 10 ml of concentrated sulfuric acid was refluxed by heating for 8 hours. The reaction mixture was then cooled with ice and the crystals thus precipitated were collected by filtration and washed with methanol to obtain 48.2 g (0.225 mol) of the above described compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].S(=O)(=O)(O)O.[CH3:19]O>>[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH3:19])=[O:10])=[CH:7][CH:6]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled with ice
CUSTOM
Type
CUSTOM
Details
the crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
to obtain 48.2 g (0.225 mol) of the

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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